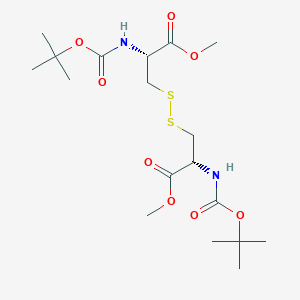

N,N'-Di-Boc-(L)-cystine-dimethyl Ester

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

methyl (2R)-3-[[(2R)-3-methoxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-oxopropyl]disulfanyl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H32N2O8S2/c1-17(2,3)27-15(23)19-11(13(21)25-7)9-29-30-10-12(14(22)26-8)20-16(24)28-18(4,5)6/h11-12H,9-10H2,1-8H3,(H,19,23)(H,20,24)/t11-,12-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YYJNNBRJCNKRNJ-RYUDHWBXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CSSCC(C(=O)OC)NC(=O)OC(C)(C)C)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@@H](CSSC[C@@H](C(=O)OC)NC(=O)OC(C)(C)C)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H32N2O8S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90456799 | |

| Record name | methyl (2R)-3-[[(2R)-3-methoxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-oxopropyl]disulfanyl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90456799 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

468.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

77826-55-2 | |

| Record name | methyl (2R)-3-[[(2R)-3-methoxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-oxopropyl]disulfanyl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90456799 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N,N'-Di-Boc(L)-cystine-dimethyl Ester | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to N,N'-Di-Boc-(L)-cystine-dimethyl Ester: Structure, Synthesis, and Application

Abstract

N,N'-Di-Boc-(L)-cystine-dimethyl Ester is a symmetrically protected derivative of the amino acid L-cystine, engineered for precision in chemical synthesis. By masking the reactive amino and carboxyl functional groups, this reagent serves as a pivotal building block for the controlled introduction of disulfide bonds in peptide synthesis, drug discovery, and materials science. This guide provides a detailed examination of its molecular architecture, elucidates the rationale behind its synthesis, and explores its critical applications in advanced scientific research.

Introduction: Engineering a Molecular Tool for Disulfide Linkages

L-cystine, the dimer of L-cysteine, is distinguished by its disulfide (-S-S-) bond, a covalent linkage that is fundamental to the tertiary and quaternary structure of countless proteins. This disulfide bridge imparts significant structural stability and is often integral to biological function. However, the very reactivity of the functional groups that define amino acids—the primary amine (-NH2) and the carboxylic acid (-COOH)—presents a formidable challenge in synthetic chemistry. Unprotected, these groups can lead to undesired side reactions, polymerization, and low yields of the target molecule.

To harness the unique properties of the cystine scaffold, chemists employ a strategy of temporary modification using "protecting groups." this compound is a quintessential example of this strategy. The tert-butoxycarbonyl (Boc) groups on the nitrogens and the methyl esters on the carboxyls render the molecule stable and manageable, allowing for its precise incorporation into complex molecular structures. This guide delves into the core structural features and functional advantages of this indispensable chemical reagent.

Molecular Structure and Physicochemical Properties

The structure of this compound is defined by three key features: the core L-cystine framework, the dual Boc-protecting groups, and the dual methyl ester groups.

-

L-Cystine Core: The molecule is built upon two L-cysteine units linked by a disulfide bridge. The stereochemistry at both alpha-carbons is of the (L) or (R) configuration, which is crucial for its application in synthesizing biologically active peptides.[1]

-

N-Boc Protection: Each of the two primary amine groups is protected as a tert-butyl carbamate. The bulky Boc group effectively prevents the amine from acting as a nucleophile, thereby inhibiting unwanted amide bond formation during synthesis.[2]

-

C-Terminal Methyl Ester: Each of the two carboxylic acid groups is converted to a methyl ester. This modification prevents the carboxylate from participating in acid-base reactions or forming amide bonds, ensuring it remains inert until its planned deprotection.

Physicochemical Data Summary

The physical and chemical properties of this compound are well-defined, ensuring its reliable performance in synthetic protocols.

| Property | Value | Source |

| CAS Number | 77826-55-2 | [1][3][4][5][6][7][8] |

| Molecular Formula | C18H32N2O8S2 | [1][3][5][6][7][9] |

| Molecular Weight | 468.59 g/mol | [1][2][3][5][6][7] |

| Appearance | White to Off-White Solid | [2][3] |

| Melting Point | 118-120 °C | [2][3][4] |

| Solubility | Acetone, Chloroform, Dichloromethane, Ethyl Acetate | [3][9] |

| IUPAC Name | methyl (2R)-3-[[(2R)-3-methoxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-oxopropyl]disulfanyl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate | [1] |

| Storage | Long-term storage recommended at -20°C | [9] |

Synthesis and Characterization: A Validated Protocol

The synthesis of this compound is a multi-step process designed for high purity and yield. The logic of the synthesis follows a protection-first strategy.

Step-by-Step Synthetic Workflow

-

Esterification of L-Cystine: The process begins with the protection of the two carboxylic acid moieties. L-cystine is dissolved in methanol, and an acid catalyst (such as thionyl chloride or HCl gas) is introduced.[10][11] This Fischer esterification reaction converts both carboxyl groups into methyl esters, yielding L-cystine dimethyl ester dihydrochloride. The reaction is typically driven to completion by heating under reflux.

-

Boc Protection of the Amino Groups: The resulting L-cystine dimethyl ester is then subjected to N-protection. The compound is dissolved in a suitable solvent mixture (e.g., dioxane and water), and the pH is adjusted to be basic. Di-tert-butyl dicarbonate ((Boc)2O) is added portion-wise.[12] The amine groups act as nucleophiles, attacking the electrophilic carbonyl carbon of the (Boc)2O, resulting in the formation of the stable tert-butyl carbamate.

-

Purification and Isolation: Following the reaction, the product is extracted into an organic solvent. The organic phase is washed to remove unreacted reagents and byproducts. The final product, this compound, is isolated as a white solid after solvent evaporation and can be further purified by recrystallization.

Analytical Characterization

Confirmation of the structure and purity of the synthesized product is paramount. A suite of analytical techniques is employed:

-

Mass Spectrometry (MS): Techniques like Fast Atom Bombardment Mass Spectrometry (FAB-MS) are used to confirm the molecular weight of the compound.[13] Analysis should reveal a prominent peak corresponding to the protonated molecule [M+H]+, confirming the accurate mass of 468.59 Da.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are used to verify the molecular structure. The spectra will show characteristic peaks for the protons and carbons of the Boc groups (a large singlet for the nine equivalent methyl protons), the methyl esters, and the cysteine backbone.

-

Melting Point Analysis: A sharp melting point range (118-120 °C) is indicative of high purity.[2][3]

Applications in Research and Drug Development

The utility of this compound stems from its ability to act as a stable, ready-to-use source of a disulfide-linked diamino acid.

Solid-Phase Peptide Synthesis (SPPS)

This reagent is a cornerstone in the synthesis of peptides and proteins containing disulfide bridges.[] In SPPS, amino acids are added sequentially to a growing peptide chain anchored to a solid resin. The fully protected cystine derivative can be incorporated into the chain like any other amino acid. After the full-length peptide is synthesized, a global deprotection step removes the Boc and ester groups, and the disulfide bond remains, providing a pre-formed structural constraint. This is particularly valuable for producing cyclic peptides and complex proteins where intramolecular disulfide bond formation is critical for biological activity.[]

Drug Design and Bioconjugation

The disulfide bond is a "conditionally stable" linker. It is robust under normal physiological conditions but can be cleaved reductively inside cells where glutathione concentrations are high. This property is exploited in drug delivery systems. This compound can be used as a precursor to create disulfide-containing linkers that tether a therapeutic agent to a targeting moiety (e.g., an antibody). Once the conjugate reaches the target cell, the disulfide bond is cleaved, releasing the active drug.[]

Protein Folding and Materials Science

Researchers use this compound and similar derivatives to study the intricate mechanisms of protein folding, specifically the role of disulfide bond formation in achieving the native protein conformation.[] In materials science, the reagent is employed to create biomimetic materials, such as hydrogels and coatings, where the reversible nature of the disulfide bond can be used to engineer materials with tunable mechanical properties or controlled degradation profiles.[]

Conclusion

This compound is more than just a protected amino acid; it is a precisely engineered molecular tool. Its structure, characterized by the strategic placement of Boc and methyl ester protecting groups on an L-cystine scaffold, provides chemists with exceptional control over synthetic outcomes. From enabling the construction of complex, disulfide-bridged peptides to designing sophisticated drug delivery systems and innovative biomaterials, this reagent is a critical asset for professionals in research, drug development, and beyond. Its continued application underscores the power of protective group chemistry in advancing molecular science.

References

-

HuiChem. This compound. [Link]

-

PubChem. This compound. National Center for Biotechnology Information. [Link]

-

Chemsrc. This compound | CAS#:77826-55-2. [Link]

-

Pharmaffiliates. This compound. [Link]

- Google Patents.

-

ResearchGate. Preparation of N-(BOC)-B-t L-glutathione dimethyl and di-tert-butyl esters: Versatile synthetic building blocks. [Link]

-

J-STAGE. Accurate Molecular Weight Measurements of Cystine Derivatives on FAB-MS. [Link]

-

Organic Syntheses. N-[(1,1-DIMETHYLETHOXY)CARBONYL]-L-SERINE METHYL ESTER. [Link]

Sources

- 1. This compound | C18H32N2O8S2 | CID 11145091 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. N,N’-Di-Boc-(L)-cystine-dimethyl Ester_上海惠诚生物 生物试剂,标准品,仪器设备,耗材,一站式服务 [e-biochem.com]

- 4. This compound | CAS#:77826-55-2 | Chemsrc [chemsrc.com]

- 5. This compound synthesis - chemicalbook [chemicalbook.com]

- 6. N,N’-Di-Boc-(L)-cystine-dimethyl Ester | LGC Standards [lgcstandards.com]

- 7. scbt.com [scbt.com]

- 8. pharmaffiliates.com [pharmaffiliates.com]

- 9. usbio.net [usbio.net]

- 10. EP0968997B1 - Process for S-aryl-L-cysteine and derivatives - Google Patents [patents.google.com]

- 11. researchgate.net [researchgate.net]

- 12. Organic Syntheses Procedure [orgsyn.org]

- 13. ompu.repo.nii.ac.jp [ompu.repo.nii.ac.jp]

A Comprehensive Technical Guide to the Synthesis and Purification of N,N'-Di-Boc-(L)-cystine-dimethyl Ester

This guide provides an in-depth exploration of the synthesis and purification of N,N'-Di-Boc-(L)-cystine-dimethyl Ester, a valuable derivative of the amino acid L-cystine. This compound serves as a critical building block in various research and development applications, particularly in peptide synthesis and drug discovery. Its protected amino and carboxyl groups allow for selective chemical modifications, making it an essential tool for chemists and biochemists. This document offers a detailed protocol, explains the rationale behind the experimental choices, and provides insights into ensuring the synthesis of a high-purity final product.

Introduction and Significance

This compound, with the CAS number 77826-55-2, is a derivative of L-cystine where both amino groups are protected by tert-butoxycarbonyl (Boc) groups, and both carboxylic acid functionalities are esterified as methyl esters.[1][2] This dual protection strategy is instrumental in modern synthetic organic chemistry. The Boc groups provide robust protection to the amine functionalities under a wide range of reaction conditions, yet they can be selectively removed under acidic conditions. The methyl ester groups protect the carboxylic acids, enhancing solubility in organic solvents and preventing unwanted side reactions.[]

The primary application of this compound lies in its role as a precursor for introducing cystine residues into peptides and other complex molecules.[4] The disulfide bond of the cystine moiety is a key structural element in many proteins and peptides, contributing to their tertiary structure and biological activity. By using this compound, researchers can incorporate this disulfide bridge with precision and control.

Synthetic Strategy: A Two-Step Approach

The synthesis of this compound is typically achieved through a two-step process starting from L-cystine. The overall workflow involves the esterification of the carboxylic acids followed by the protection of the amino groups.

Caption: Overall workflow for the synthesis and purification of this compound.

Step 1: Esterification of L-Cystine

The initial step involves the conversion of L-cystine to its dimethyl ester derivative. A common and efficient method for this transformation is the Fischer-Speier esterification, which utilizes an alcohol in the presence of a strong acid catalyst. In this protocol, methanol serves as both the solvent and the reactant, while thionyl chloride is a convenient source of anhydrous HCl in situ.

Reaction Mechanism:

Caption: Simplified mechanism of Fischer-Speier esterification of L-cystine.

Experimental Protocol:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, suspend L-cystine in anhydrous methanol. The flask should be cooled in an ice bath.

-

Reagent Addition: Slowly add thionyl chloride dropwise to the cooled suspension.[5] This addition is exothermic and generates HCl gas, so it must be performed in a well-ventilated fume hood.

-

Reaction: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature, followed by heating to reflux. The reaction progress can be monitored by the dissolution of the solid L-cystine.

-

Work-up: Upon completion, the reaction mixture is cooled, and the excess methanol and thionyl chloride are removed under reduced pressure. The resulting white solid is L-cystine dimethyl ester dihydrochloride, which can be used in the next step without further purification.[4][6]

| Reagent/Parameter | Quantity/Value | Rationale |

| L-Cystine | 1 equivalent | Starting material |

| Anhydrous Methanol | 10-15 mL per gram of L-cystine | Reactant and solvent |

| Thionyl Chloride | 2.2-2.5 equivalents | In situ source of HCl catalyst |

| Reaction Temperature | 0 °C initially, then reflux | Controls initial exotherm, then drives reaction to completion |

| Reaction Time | 4-12 hours | Ensures complete esterification |

Step 2: N-Boc Protection

The second step involves the protection of the primary amino groups of L-cystine dimethyl ester dihydrochloride with di-tert-butyl dicarbonate (Boc-anhydride). This reaction is typically carried out in the presence of a base to neutralize the hydrochloride salt and to facilitate the nucleophilic attack of the free amine on the Boc-anhydride.

Experimental Protocol:

-

Dissolution: Dissolve the L-cystine dimethyl ester dihydrochloride in a suitable solvent, such as dichloromethane (DCM) or a mixture of dioxane and water.

-

Base Addition: Cool the solution in an ice bath and add a base, such as triethylamine (TEA) or sodium bicarbonate, to neutralize the HCl and free the amine groups.

-

Boc-Anhydride Addition: Add di-tert-butyl dicarbonate to the reaction mixture.

-

Reaction: Allow the reaction to warm to room temperature and stir until completion, which can be monitored by Thin Layer Chromatography (TLC).

-

Work-up and Purification: Upon completion, the reaction mixture is typically washed with aqueous solutions to remove the base and any water-soluble byproducts. The organic layer is then dried, and the solvent is evaporated. The crude product is purified by silica gel column chromatography.

| Reagent/Parameter | Quantity/Value | Rationale |

| L-Cystine Dimethyl Ester Dihydrochloride | 1 equivalent | Substrate |

| Dichloromethane (DCM) | 10-20 mL per gram of substrate | Anhydrous solvent |

| Triethylamine (TEA) | 2.2-2.5 equivalents | Base to neutralize HCl and facilitate reaction |

| Di-tert-butyl dicarbonate (Boc₂O) | 2.2-2.5 equivalents | Boc-protecting agent |

| Reaction Temperature | 0 °C to room temperature | Controls reactivity |

| Reaction Time | 12-24 hours | Ensures complete protection |

Purification and Characterization

Purification of the final product is crucial to remove any unreacted starting materials, byproducts, and excess reagents.

Purification by Column Chromatography

Silica gel column chromatography is the most effective method for purifying this compound.

Procedure:

-

Slurry Preparation: The crude product is adsorbed onto a small amount of silica gel.

-

Column Packing: A glass column is packed with silica gel using a suitable eluent system.

-

Loading and Elution: The adsorbed crude product is carefully loaded onto the top of the column. The product is then eluted using a solvent system of increasing polarity, typically a mixture of hexane and ethyl acetate.

-

Fraction Collection: Fractions are collected and analyzed by TLC to identify those containing the pure product.

-

Solvent Evaporation: The fractions containing the pure product are combined, and the solvent is removed under reduced pressure to yield the purified this compound as a white solid.

| Parameter | Details |

| Stationary Phase | Silica gel (60-120 mesh) |

| Mobile Phase (Eluent) | Hexane-Ethyl Acetate gradient (e.g., 9:1 to 7:3) |

| Visualization on TLC | UV light (if applicable), potassium permanganate stain, or iodine chamber |

Characterization

The identity and purity of the synthesized this compound should be confirmed by various analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the molecular structure and assess purity.

-

Mass Spectrometry (MS): To determine the molecular weight of the compound.[2]

-

Melting Point: The melting point of the purified compound should be sharp and consistent with reported values (118-120 °C).[7]

Safety and Handling

-

Thionyl chloride is corrosive and reacts violently with water. It should be handled with extreme care in a fume hood.

-

Dichloromethane is a volatile and potentially carcinogenic solvent. Appropriate personal protective equipment (PPE), including gloves and safety glasses, should be worn.

-

All reactions should be performed in a well-ventilated area.

Conclusion

The synthesis and purification of this compound is a straightforward yet critical process for researchers in peptide synthesis and medicinal chemistry. By following the detailed protocols and understanding the rationale behind each step, scientists can reliably produce this valuable building block in high purity. Careful execution of the experimental procedures and rigorous characterization are paramount to ensuring the quality of the final product and the success of subsequent applications.

References

- Biosynth. (n.d.). L-Cystine dimethyl ester dihydrochloride.

- BOC Sciences. (n.d.). L-Cystine dimethyl ester dihydrochloride.

- ChemicalBook. (n.d.). This compound synthesis.

- Google Patents. (2021). Process of making n,n'-diacetyl-l-cystine.

- Doskey, E. C. (2017). Synthesis of β-Methyl-L-Cysteine as a Model for a β-Methyl-D. LSU Scholarly Repository.

- PubChem. (n.d.). This compound.

- Google Patents. (2000). Process for S-aryl-L-cysteine and derivatives.

- National Institutes of Health. (2018). Design, synthesis, and evaluation of L-cystine diamides as L-cystine crystallization inhibitors for cystinuria.

- PrepChem.com. (n.d.). Synthesis of L-cysteine ethyl ester hydrochloride.

- Pharmaffiliates. (n.d.). This compound.

- ResearchGate. (2007). Efficient preparation of L-cysteic acid and its esters.

- ChemicalBook. (n.d.). L-Cysteine ethyl ester hydrochloride synthesis.

- United States Biological. (n.d.). This compound - Data Sheet.

- Chemsrc. (2023). This compound.

- MySkinRecipes. (n.d.). L-Cystine dimethyl ester dihydrochloride.

Sources

- 1. This compound synthesis - chemicalbook [chemicalbook.com]

- 2. This compound | C18H32N2O8S2 | CID 11145091 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. L-Cystine dimethyl ester dihydrochloride [myskinrecipes.com]

- 5. L-Cysteine ethyl ester hydrochloride synthesis - chemicalbook [chemicalbook.com]

- 6. biosynth.com [biosynth.com]

- 7. This compound | CAS#:77826-55-2 | Chemsrc [chemsrc.com]

An In-depth Technical Guide to the Physicochemical Properties of N,N'-Di-Boc-(L)-cystine-dimethyl Ester

Foreword: The Role of Protected Cystine in Modern Synthesis

In the intricate landscape of peptide synthesis and drug development, the precise control of reactive functional groups is paramount. N,N'-Di-Boc-(L)-cystine-dimethyl Ester emerges as a critical building block, offering a stable yet strategically cleavable derivative of L-cystine. Its dual-protected nature—with tert-butyloxycarbonyl (Boc) groups shielding the amines and methyl esters protecting the carboxylic acids—makes it an invaluable intermediate for constructing complex peptides and peptidomimetics.[][][3] The disulfide bond inherent to its cystine core is a key structural motif in numerous biologically active proteins and peptides, responsible for stabilizing tertiary structures.[4] This guide provides an in-depth examination of the core physicochemical properties of this compound, offering field-proven insights and detailed analytical protocols for researchers, scientists, and drug development professionals.

Core Physicochemical & Structural Data

A foundational understanding of a compound begins with its fundamental properties. This compound is a white to off-white solid at room temperature, whose characteristics are pivotal for its handling, reaction setup, and purification.[5]

Data Summary Table

For ease of reference, the key quantitative and qualitative data for this compound are summarized below.

| Property | Value | Source(s) |

| CAS Number | 77826-55-2 | [5][6][7] |

| Molecular Formula | C₁₈H₃₂N₂O₈S₂ | [5][6][8] |

| Molecular Weight | 468.59 g/mol | [5][9] |

| Exact Mass | 468.16000833 Da | [6] |

| Appearance | White to off-white solid | [5] |

| Melting Point | 118-120 °C | [5][7] |

| Storage Temperature | Long-term at -20°C | [8] |

| IUPAC Name | methyl (2R)-3-[[(2R)-3-methoxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-oxopropyl]disulfanyl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate | [6] |

Molecular Structure and Stereochemistry

The structure of this compound is defined by its central disulfide bridge and the symmetrical arrangement of the two protected cysteine residues. The "(L)-" designation, corresponding to the (R)-configuration at both alpha-carbons, is critical, as biological activity is intrinsically linked to stereochemistry.[5]

Caption: 2D structure of this compound.

Solubility Profile: A Guide to Solvent Selection

The solubility of this compound is dictated by its molecular structure. The bulky and nonpolar tert-butyl groups of the Boc protectors, combined with the methyl esters, render the molecule highly soluble in a range of common organic solvents.

-

High Solubility: Dichloromethane (DCM), Chloroform, Ethyl Acetate, Acetone.[8]

-

Moderate to High Solubility: Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO).[5]

-

Insolubility: The molecule is practically insoluble in water and nonpolar aliphatic solvents like petroleum ether.[10]

Expert Insight: This solubility profile is a direct consequence of the masking of the polar amine and carboxylic acid functionalities. For reaction setups, DCM or ethyl acetate are excellent choices for achieving homogeneity at ambient temperatures. For NMR analysis, deuterated chloroform (CDCl₃) is the solvent of choice. When preparing samples for purification via silica gel chromatography, a solvent system involving ethyl acetate and a nonpolar co-solvent like hexane is typically effective.

Analytical Characterization: A Self-Validating Workflow

Ensuring the identity, purity, and stability of this compound is crucial. The following section outlines a logical and robust workflow for its complete analytical characterization.

Caption: A validated workflow for the analysis of the target compound.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

HPLC is the gold standard for determining the purity of synthetic intermediates. A reverse-phase method is most appropriate for this compound.

Step-by-Step Protocol:

-

Sample Preparation: Accurately weigh ~1 mg of the compound and dissolve it in 1 mL of acetonitrile to create a 1 mg/mL stock solution.

-

Instrumentation:

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

-

Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water.

-

Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in Acetonitrile.

-

Detector: UV detector set to 214 nm and 254 nm.

-

-

Gradient Elution:

-

Flow Rate: 1.0 mL/min.

-

Gradient: Start with 30% B, ramp to 95% B over 15 minutes, hold for 2 minutes, then return to initial conditions and equilibrate for 3 minutes.

-

-

Injection & Analysis: Inject 10 µL of the sample solution. The purity is calculated based on the area percentage of the main peak relative to the total peak area.

Causality: The C18 column provides a nonpolar stationary phase that retains the hydrophobic compound. The acetonitrile/water gradient effectively elutes the compound, while the TFA acts as an ion-pairing agent to improve peak shape. UV detection at 214 nm is ideal for monitoring the peptide-like amide bonds.

Mass Spectrometry (MS) for Molecular Weight Verification

Mass spectrometry provides an exact measurement of the molecular weight, confirming the compound's elemental composition. Electrospray Ionization (ESI) is a soft ionization technique well-suited for this molecule.

Step-by-Step Protocol:

-

Sample Preparation: Dilute the HPLC stock solution (1 mg/mL in acetonitrile) 1:100 with 50:50 acetonitrile:water containing 0.1% formic acid.

-

Instrumentation: Use a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) equipped with an ESI source.

-

Analysis Mode: Operate in positive ion mode.

-

Data Acquisition: Infuse the sample directly or via LC-MS. Scan a mass range from m/z 100 to 1000.

-

Expected Ions:

-

[M+H]⁺: Expected m/z = 469.1678

-

[M+Na]⁺: Expected m/z = 491.1497

-

Causality: Formic acid is added to the solvent to facilitate protonation of the molecule, leading to the formation of the [M+H]⁺ ion, which is typically the base peak in ESI-MS.[11] Observing the sodium adduct ([M+Na]⁺) is also very common and further validates the molecular weight.[11] High-resolution analysis allows for the confirmation of the molecular formula with high confidence.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR provides unambiguous structural confirmation by probing the chemical environment of each proton and carbon atom.

Step-by-Step Protocol:

-

Sample Preparation: Dissolve 5-10 mg of the compound in ~0.6 mL of deuterated chloroform (CDCl₃). Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

-

Instrumentation: Use a 400 MHz or higher NMR spectrometer.

-

Data Acquisition: Acquire both ¹H and ¹³C NMR spectra.

-

Expected ¹H NMR Spectral Features (in CDCl₃): Based on structurally similar compounds, the following peaks are anticipated[12]:

-

~5.4 ppm (broad doublet, 2H): NH protons of the Boc group.

-

~4.9 ppm (multiplet, 2H): Cα-H protons.

-

~3.7 ppm (singlet, 6H): -OCH₃ protons of the methyl esters.

-

~3.0 ppm (multiplet, 4H): Cβ-H₂ protons adjacent to the sulfur atoms.

-

~1.4 ppm (singlet, 18H): Protons of the two tert-butyl groups of the Boc protectors.

-

-

Expected ¹³C NMR Spectral Features (in CDCl₃): [12]

-

~171 ppm: Carbonyl carbon of the methyl ester.

-

~155 ppm: Carbonyl carbon of the Boc group.

-

~80 ppm: Quaternary carbon of the Boc group (C(CH₃)₃).

-

~53-55 ppm: Cα carbon.

-

~52 ppm: -OCH₃ carbon.

-

~40-42 ppm: Cβ carbon.

-

~28 ppm: Methyl carbons of the Boc group.

-

Causality: CDCl₃ is an excellent solvent due to the compound's high solubility and the solvent's minimal interference in the relevant spectral regions. The predicted chemical shifts are based on the known electron-withdrawing and shielding effects of the functional groups present in the molecule. The large singlet at ~1.4 ppm integrating to 18 protons is a hallmark signature of the two identical Boc groups.

Handling, Storage, and Stability

Proper handling and storage are essential to maintain the integrity of this compound.

-

Short-term Storage: The compound can be stored at room temperature for short periods.[8]

-

Long-term Storage: For maximum stability and to prevent potential degradation, long-term storage at -20°C is strongly recommended.[8]

-

Handling: The compound is a stable solid. However, as with all chemical reagents, it should be handled in a well-ventilated area using appropriate personal protective equipment (PPE), including gloves and safety glasses. To ensure accurate weighing and prevent contamination, it is advisable to centrifuge the vial before opening to collect all the material at the bottom.[8] The disulfide bond is relatively stable but can be susceptible to reduction by strong reducing agents.

Conclusion

This compound is a well-defined, crystalline solid with predictable physicochemical properties. Its high solubility in common organic solvents facilitates its use in a variety of synthetic applications, particularly in peptide chemistry. The analytical protocols detailed in this guide—encompassing HPLC, MS, and NMR—provide a robust, self-validating framework for researchers to confirm the identity, purity, and structural integrity of this vital synthetic building block, thereby ensuring the reliability and reproducibility of their scientific outcomes.

References

-

PubChem. This compound. Available from: [Link]

-

Chemsrc. This compound | CAS#:77826-55-2. Available from: [Link]

-

The Royal Society of Chemistry. Supplementary Information. Available from: [Link]

-

Journal of the Mass Spectrometry Society of Japan. Accurate Molecular Weight Measurements of Cystine Derivatives on FAB-MS. Available from: [Link]

-

PubChem. n-Boc-d-cysteine methyl ester. Available from: [Link]

-

PMC. Techniques for the Analysis of Cysteine Sulfhydryls and Oxidative Protein Folding. Available from: [Link]

-

PMC. Analysis of cysteine post translational modifications using organic mercury resin. Available from: [Link]

-

Pharmaffiliates. This compound. Available from: [Link]

-

MDPI. Catch, Modify and Analyze: Methods of Chemoselective Modification of Cysteine-Containing Peptides. Available from: [Link]

-

Organic Chemistry Portal. Boc-Protected Amino Groups. Available from: [Link]

-

PMC. Structure-activity relationships and pharmacokinetic evaluation of L-cystine diamides as L-cystine crystallization inhibitors for cystinuria. Available from: [Link]

-

Wikipedia. tert-Butyloxycarbonyl protecting group. Available from: [Link]

-

Organic Syntheses. tert-BUTOXYCARBONYL-L-PROLINE. Available from: [Link]

Sources

- 3. vectorlabs.com [vectorlabs.com]

- 4. bachem.com [bachem.com]

- 5. benchchem.com [benchchem.com]

- 6. This compound | C18H32N2O8S2 | CID 11145091 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. This compound | CAS#:77826-55-2 | Chemsrc [chemsrc.com]

- 8. usbio.net [usbio.net]

- 9. This compound synthesis - chemicalbook [chemicalbook.com]

- 10. sigmaaldrich.com [sigmaaldrich.com]

- 11. ompu.repo.nii.ac.jp [ompu.repo.nii.ac.jp]

- 12. Structure-activity relationships and pharmacokinetic evaluation of L-cystine diamides as L-cystine crystallization inhibitors for cystinuria - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to N,N'-Di-Boc-(L)-cystine-dimethyl Ester (CAS: 77826-55-2)

For Researchers, Scientists, and Drug Development Professionals

Foreword: The Strategic Importance of Protected Cystine Derivatives in Modern Synthesis

In the landscape of complex peptide synthesis and the burgeoning field of bioconjugate chemistry, the precise and controlled introduction of disulfide bonds remains a critical challenge. N,N'-Di-Boc-(L)-cystine-dimethyl Ester, a symmetrically protected derivative of L-cystine, emerges as a pivotal building block in addressing this challenge. Its unique structural attributes, featuring acid-labile Boc-protected amino groups and readily cleavable methyl-esterified carboxyl groups, offer a versatile platform for the strategic incorporation of cystine residues. This guide, intended for the discerning researcher and drug development professional, provides a comprehensive technical overview of this reagent, from its synthesis and characterization to its nuanced applications in peptide chemistry and its potential in the design of innovative drug delivery systems. We will delve into the causality behind experimental choices, offering field-proven insights to empower your research and development endeavors.

Section 1: Molecular Profile and Physicochemical Properties

This compound is a synthetic derivative of the naturally occurring amino acid L-cystine.[1] The molecule is characterized by the presence of two tert-butyloxycarbonyl (Boc) protecting groups on the amino functionalities and two methyl ester groups on the carboxyl functionalities. This comprehensive protection strategy enhances the molecule's stability and solubility in organic solvents, making it highly amenable to standard synthetic organic chemistry techniques.[1]

| Property | Value | Reference |

| CAS Number | 77826-55-2 | [2] |

| Molecular Formula | C18H32N2O8S2 | [2] |

| Molecular Weight | 468.59 g/mol | [1] |

| Appearance | White to off-white solid | [3] |

| Melting Point | 118-120 °C | [4] |

| Solubility | Soluble in acetone, chloroform, dichloromethane, and ethyl acetate. |

Section 2: Synthesis and Purification

The synthesis of this compound is a multi-step process that begins with the naturally occurring amino acid L-cystine. The following protocol is a representative procedure based on established methods for the protection of amino acids.

Experimental Protocol: Synthesis of this compound

Step 1: Esterification of L-Cystine

-

Suspend L-cystine in anhydrous methanol.

-

Cool the suspension in an ice bath.

-

Slowly add thionyl chloride to the stirred suspension. The addition should be done cautiously to control the exothermic reaction.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and then reflux for a specified period, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, remove the solvent under reduced pressure to obtain the crude L-cystine dimethyl ester dihydrochloride.

Step 2: Boc Protection of L-Cystine Dimethyl Ester

-

Dissolve the crude L-cystine dimethyl ester dihydrochloride in a suitable solvent such as dichloromethane or a mixture of dioxane and water.

-

Cool the solution in an ice bath.

-

Add a base, such as triethylamine or sodium bicarbonate, to neutralize the hydrochloride salt.

-

Add di-tert-butyl dicarbonate (Boc)2O to the reaction mixture.

-

Stir the reaction at room temperature, monitoring its completion by TLC.

-

Upon completion, perform an aqueous workup to remove water-soluble byproducts.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

Step 3: Purification

-

The crude this compound can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent.

-

Combine the fractions containing the pure product and remove the solvent under reduced pressure to yield the final product as a white solid.

Causality Behind Experimental Choices:

-

Esterification First: The esterification of the carboxylic acid groups is typically performed first to prevent their participation in side reactions during the subsequent Boc protection of the amino groups.

-

Use of Thionyl Chloride: Thionyl chloride is an effective and common reagent for the esterification of carboxylic acids with alcohols.

-

Boc Protection: The Boc group is a widely used protecting group for amines in peptide synthesis due to its stability under a variety of reaction conditions and its facile removal under acidic conditions.[5]

-

Purification by Chromatography: Column chromatography is a standard and effective method for purifying organic compounds of moderate polarity, such as the target molecule.

Section 3: Applications in Peptide Synthesis

The primary application of this compound is in Boc-based solid-phase peptide synthesis (SPPS) for the introduction of a disulfide bridge.[6] The pre-formed disulfide bond in the reagent simplifies the synthesis of cyclic peptides or peptides containing intramolecular disulfide bonds.

Workflow for Incorporation into a Peptide Chain via Boc-SPPS

Caption: Conceptual diagram of this compound as a linker in an ADC.

Section 5: Spectroscopic Characterization

The identity and purity of this compound are confirmed by standard spectroscopic techniques.

-

¹H NMR: The proton NMR spectrum will show characteristic signals for the tert-butyl protons of the Boc groups (a singlet around 1.4 ppm), the methyl protons of the ester groups (a singlet around 3.7 ppm), and the protons of the cystine backbone.

-

¹³C NMR: The carbon NMR spectrum will display signals for the carbonyl carbons of the Boc and ester groups, the quaternary carbon of the tert-butyl group, and the carbons of the cystine backbone.

-

FTIR: The infrared spectrum will exhibit strong absorption bands corresponding to the C=O stretching of the carbamate and ester groups.

-

Mass Spectrometry: The molecular weight of the compound can be confirmed by mass spectrometry, often observing the [M+H]⁺ or [M+Na]⁺ ions. [7]

Section 6: Conclusion and Future Perspectives

This compound is a valuable and versatile reagent for the introduction of cystine residues in peptide synthesis. Its fully protected nature ensures stability and compatibility with a wide range of synthetic transformations. While its primary application lies in the synthesis of disulfide-bridged peptides, its potential in the design of novel drug delivery systems warrants further exploration. The strategic cleavage of its disulfide bond in response to the intracellular reducing environment presents an exciting avenue for the development of targeted therapies. As the demand for complex peptides and sophisticated bioconjugates continues to grow, the utility of well-designed building blocks like this compound will undoubtedly expand, paving the way for new scientific discoveries and therapeutic innovations.

References

-

Organic Syntheses. 70 - Organic Syntheses Procedure. Available at: [Link]

-

PubChem. This compound. Available at: [Link]

-

Pharmaffiliates. This compound. Available at: [Link]

-

PubMed. Disulfide bond as peptide-resin linkage in Boc-Bzl SPPS, for potential biochemical applications. Available at: [Link]

-

Accurate Molecular Weight Measurements of Cystine Derivatives on FAB-MS. Available at: [Link]

-

ChemSrc. This compound | CAS#:77826-55-2. Available at: [Link]

Sources

- 1. This compound synthesis - chemicalbook [chemicalbook.com]

- 2. This compound | C18H32N2O8S2 | CID 11145091 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. pharmaffiliates.com [pharmaffiliates.com]

- 4. This compound | CAS#:77826-55-2 | Chemsrc [chemsrc.com]

- 5. peptide.com [peptide.com]

- 6. Disulfide bond as peptide-resin linkage in Boc-Bzl SPPS, for potential biochemical applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. ompu.repo.nii.ac.jp [ompu.repo.nii.ac.jp]

A Technical Guide to N,N'-Di-Boc-(L)-cystine-dimethyl Ester: Synthesis, Characterization, and Application in Peptide Chemistry

This guide provides an in-depth analysis of N,N'-Di-Boc-(L)-cystine-dimethyl Ester, a pivotal building block in modern synthetic chemistry. Designed for researchers, scientists, and professionals in drug development, this document elucidates the compound's core properties, analytical validation protocols, and its strategic role in peptide synthesis. We will explore the causality behind experimental choices, ensuring a robust understanding of its application.

Introduction: The Strategic Importance of Protected Cystine

Cystine, with its characteristic disulfide bond, is a cornerstone of protein structure, imparting critical tertiary and quaternary conformational stability. In the realm of synthetic peptide chemistry and drug development, the precise introduction of this disulfide linkage is paramount. However, the high reactivity of the thiol groups in cysteine's precursor, cysteine, necessitates a robust protection strategy during synthesis to prevent unwanted side reactions like oxidation or alkylation.[1][2][3]

This compound emerges as a superior reagent for this purpose. It is a fully protected derivative of L-cystine where both the amino groups are protected by the acid-labile tert-butyloxycarbonyl (Boc) group, and the carboxylic acid functionalities are masked as methyl esters. This dual protection renders the molecule stable and ideally suited for incorporation into complex synthetic pathways, particularly in Boc-based Solid Phase Peptide Synthesis (SPPS).[4][5][6] Its utility extends to the synthesis of disulfide-rich biomolecules, cyclic peptides, and as a precursor for advanced bioconjugation and drug design strategies.[7][]

Physicochemical and Structural Properties

The fundamental characteristics of this compound are summarized below. These properties are critical for its handling, reaction setup, and analytical identification.

| Property | Value | Reference(s) |

| Molecular Formula | C₁₈H₃₂N₂O₈S₂ | [9][10] |

| Molecular Weight | 468.59 g/mol | [10] |

| CAS Number | 77826-55-2 | [9] |

| Appearance | White to Off-White Solid | |

| Melting Point | 118-120 °C | [11] |

| IUPAC Name | methyl (2R)-3-[[(2R)-3-methoxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-oxopropyl]disulfanyl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate | [9] |

| Solubility | Soluble in Acetone, Chloroform, Dichloromethane, Ethyl Acetate | [12] |

| Storage Conditions | Long-term storage at -20°C is recommended. May be stored at refrigerator temperatures (2-8°C) for shorter periods. | [12] |

Synthesis and Purification Workflow

The synthesis of this compound is typically achieved through the oxidative coupling of its monomeric precursor, N-Boc-(L)-cysteine-methyl ester. This process is conceptually straightforward but requires careful control of reaction conditions to ensure high yield and purity.

Causality in Synthesis:

-

Starting Material : The synthesis begins with the monomer N-Boc-(L)-cysteine-methyl ester. Both the amine and carboxylic acid groups are protected to ensure that the subsequent oxidation reaction occurs exclusively at the thiol (-SH) groups, forming the desired disulfide (-S-S-) bond.

-

Oxidation : A mild oxidizing agent is required to prevent over-oxidation of the sulfur atom. A system of sodium iodide (NaI) and dihydrogen peroxide (H₂O₂) in a suitable organic solvent like ethyl acetate is an effective choice.[13] Iodide is oxidized to iodine, which in turn oxidizes the thiol to the disulfide, regenerating the iodide catalyst. This catalytic cycle is efficient under mild conditions.

-

Purification : Post-reaction, the product is purified to remove unreacted starting material, catalysts, and byproducts. Flash column chromatography is the method of choice due to its efficiency in separating compounds with different polarities.

Diagram: Synthesis Workflow

Sources

- 1. Cysteine protecting groups: applications in peptide and protein science - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D1CS00271F [pubs.rsc.org]

- 2. Cysteine protecting groups: applications in peptide and protein science - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. bachem.com [bachem.com]

- 4. chempep.com [chempep.com]

- 5. peptide.com [peptide.com]

- 6. peptide.com [peptide.com]

- 7. Chemo-selective modification of cysteine residue: synthesis and application in the discovery of potential drug candidates [explorationpub.com]

- 9. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]

- 10. N,N’-Di-Boc-(L)-cystine-dimethyl Ester | LGC Standards [lgcstandards.com]

- 11. This compound | CAS#:77826-55-2 | Chemsrc [chemsrc.com]

- 12. usbio.net [usbio.net]

- 13. This compound synthesis - chemicalbook [chemicalbook.com]

A Comprehensive Technical Guide to the Synthesis of N,N'-Di-Boc-(L)-cystine-dimethyl Ester

This guide provides an in-depth exploration of the synthesis of N,N'-Di-Boc-(L)-cystine-dimethyl Ester, a valuable derivative in peptide synthesis and various other areas of organic chemistry.[1] This document is intended for researchers, scientists, and professionals in drug development, offering a detailed examination of the starting materials, reaction mechanisms, and a field-proven protocol for its preparation.

Introduction: The Significance of this compound

This compound is a protected form of the amino acid L-cystine. The protection of both the amino and carboxylic acid functionalities allows for its selective use as a building block in the synthesis of complex peptides and other organic molecules. The tert-butoxycarbonyl (Boc) protecting group on the amine is acid-labile, offering a convenient method for deprotection under mild conditions, which is crucial for preserving the integrity of sensitive molecular structures.[2] The methyl ester protection of the carboxylic acid groups enhances solubility in organic solvents, facilitating its use in various synthetic applications.[]

Core Starting Materials: A Deliberate Selection

The successful synthesis of this compound hinges on the quality and appropriate selection of its foundational starting materials. The primary pathway involves a two-step process: the esterification of L-cystine followed by the protection of the amino groups.

L-Cystine: The Chiral Foundation

L-cystine, a disulfide-linked dimer of the amino acid cysteine, serves as the fundamental chiral backbone for the target molecule. Its inherent stereochemistry is preserved throughout the synthesis, yielding the desired (L)-enantiomer of the final product.

Reagents for Esterification: The Gateway to Solubility

The initial step involves the conversion of the carboxylic acid groups of L-cystine into methyl esters. This transformation is critical as it enhances the solubility of the molecule in organic solvents, a prerequisite for the subsequent Boc protection step. The most common and effective method for this esterification is the Fischer-Speier esterification, typically employing:

-

Methanol (MeOH): Serves as both the solvent and the reactant, providing the methyl group for the ester.

-

Thionyl Chloride (SOCl₂) or Hydrogen Chloride (HCl) gas: These reagents act as catalysts, protonating the carboxylic acid and making it more susceptible to nucleophilic attack by methanol. The use of these reagents leads to the formation of the dihydrochloride salt of the ester.[4][5]

The resulting intermediate is L-Cystine dimethyl ester dihydrochloride .[][6][7][8] This salt is often a white, crystalline solid that is soluble in water and some organic solvents.[]

The Protecting Agent: Di-tert-butyl dicarbonate (Boc Anhydride)

The cornerstone of the second step is the protection of the primary amino groups. Di-tert-butyl dicarbonate (Boc₂O or Boc anhydride) is the reagent of choice for this transformation.[9][10][11][12]

-

Mechanism of Action: The reaction proceeds via nucleophilic attack of the amine on one of the carbonyl carbons of the Boc anhydride. This process forms a stable carbamate, effectively masking the reactivity of the amine.[13]

The Base: A Critical Mediator

The Boc protection of the amino groups of L-Cystine dimethyl ester dihydrochloride requires the presence of a base. The starting material is a dihydrochloride salt, meaning the amino groups are protonated. The base serves two crucial roles:

-

Neutralization: It neutralizes the hydrochloride salt, liberating the free amine for reaction with the Boc anhydride.

-

Proton Scavenging: It scavenges the proton generated during the carbamate formation, driving the reaction to completion.[14]

Commonly used bases include:

-

Triethylamine (TEA)

-

N,N-Diisopropylethylamine (DIPEA)

Physicochemical Properties of Key Reagents

A thorough understanding of the properties of the starting materials is paramount for safe and effective handling.

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Appearance | Melting Point (°C) | Boiling Point (°C) | Solubility |

| L-Cystine dimethyl ester dihydrochloride | C₈H₁₈Cl₂N₂O₄S₂ | 341.28 | White solid | 182-183 (dec.) | 375.5 at 760 mmHg | Soluble in water, methanol, DMSO |

| Di-tert-butyl dicarbonate (Boc Anhydride) | C₁₀H₁₈O₅ | 218.25 | Colorless solid or liquid | 22-24 | 56-57 at 0.5 mmHg | Miscible with most organic solvents; insoluble in water |

Synthetic Workflow: From L-Cystine to the Final Product

The synthesis of this compound can be visualized as a two-stage process.

Caption: Synthetic workflow for this compound.

Detailed Experimental Protocol

This protocol represents a robust and reproducible method for the synthesis of this compound.

Part 1: Synthesis of L-Cystine dimethyl ester dihydrochloride

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, suspend L-cystine (1 equivalent) in anhydrous methanol.

-

Addition of Thionyl Chloride: Cool the suspension in an ice bath. Slowly add thionyl chloride (2.2 equivalents) dropwise to the stirred suspension, maintaining the temperature below 10°C.[4]

-

Reflux: After the addition is complete, remove the ice bath and heat the reaction mixture to reflux for 3-4 hours. The suspension should gradually become a clear solution.

-

Solvent Removal: After the reaction is complete, remove the excess methanol under reduced pressure using a rotary evaporator.

-

Isolation: The resulting white solid is L-Cystine dimethyl ester dihydrochloride. It can be used in the next step without further purification, or it can be triturated with diethyl ether to remove any non-polar impurities.

Part 2: Synthesis of this compound

-

Reaction Setup: Dissolve L-Cystine dimethyl ester dihydrochloride (1 equivalent) in a suitable solvent such as dichloromethane (DCM) or a mixture of dioxane and water in a round-bottom flask.

-

Addition of Base: Cool the solution in an ice bath and add triethylamine (TEA) (2.2 equivalents) dropwise. Stir the mixture for 15-20 minutes to ensure complete neutralization of the hydrochloride salt.

-

Addition of Boc Anhydride: To the cooled solution, add a solution of di-tert-butyl dicarbonate (2.2 equivalents) in the same solvent dropwise.

-

Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Workup:

-

Once the reaction is complete, wash the organic layer with a saturated aqueous solution of sodium bicarbonate, followed by water, and finally with brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

-

Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

-

-

Purification: The crude this compound can be purified by column chromatography on silica gel using a mixture of ethyl acetate and hexane as the eluent to yield a pure product.

Reaction Scheme

Caption: Overall reaction scheme for the synthesis.

Conclusion

The synthesis of this compound is a well-established process that relies on the careful execution of two key transformations: esterification and Boc protection. By understanding the roles of the starting materials and reagents, and by following a detailed and validated protocol, researchers can reliably produce this valuable building block for their synthetic endeavors. The principles outlined in this guide emphasize the importance of methodical execution and a deep understanding of the underlying chemical principles for achieving high-purity products in organic synthesis.

References

-

Boc Protection Mechanism (Boc2O + Base) - Common Organic Chemistry. Available at: [Link]

-

Di-tert-butyl dicarbonate - chemeurope.com. Available at: [Link]

-

Di-tert -butyl dicarbonate - Grokipedia. Available at: [Link]

-

Boc Protection Mechanism (Boc2O) - Common Organic Chemistry. Available at: [Link]

-

Boc-Protected Amino Groups - Organic Chemistry Portal. Available at: [Link]

-

tert-Butyloxycarbonyl protecting group - Wikipedia. Available at: [Link]

-

L-Cystine dimethyl ester dihydrochloride - MySkinRecipes. Available at: [Link]

-

Cystine dimethyl ester dihydrochloride | C8H18Cl2N2O4S2 | CID 2724376 - PubChem. Available at: [Link]

- US6765109B1 - Preparation of S-aryl-cysteine and its derivatives - Google Patents.

-

Design, synthesis, and evaluation of L-cystine diamides as L-cystine crystallization inhibitors for cystinuria - NIH. Available at: [Link]

- EP0968997B1 - Process for S-aryl-L-cysteine and derivatives - Google Patents.

- AU2020233602A1 - Method for preparation of n-acetyl cysteine amide and derivatives thereof - Google Patents.

-

Structure-activity relationships and pharmacokinetic evaluation of L-cystine diamides as L-cystine crystallization inhibitors for cystinuria - PMC - NIH. Available at: [Link]

-

Dual protection of amino functions involving Boc - RSC Publishing. Available at: [Link]

-

70 - Organic Syntheses Procedure. Available at: [Link]

-

Simple and efficient protocol for synthesis of N-Boc protected oxazolidines via cyclization of chiral serine - TSI Journals. Available at: [Link]

-

This compound - PubChem. Available at: [Link]

-

This compound - Pharmaffiliates. Available at: [Link]

Sources

- 1. pharmaffiliates.com [pharmaffiliates.com]

- 2. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]

- 4. US6765109B1 - Preparation of S-aryl-cysteine and its derivatives - Google Patents [patents.google.com]

- 5. tsijournals.com [tsijournals.com]

- 6. L-Cystine dimethyl ester dihydrochloride [myskinrecipes.com]

- 7. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]

- 8. L-胱氨酸二甲酯 二盐酸盐 ≥95% | Sigma-Aldrich [sigmaaldrich.com]

- 9. Page loading... [guidechem.com]

- 10. Di-tert-butyl dicarbonate | 24424-99-5 [chemicalbook.com]

- 11. Di-tert-butyl_dicarbonate [chemeurope.com]

- 12. grokipedia.com [grokipedia.com]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. Boc Protection Mechanism (Boc2O + Base) [commonorganicchemistry.com]

A Technical Guide to the Chemical Stability and Storage of N,N'-Di-Boc-(L)-cystine-dimethyl Ester

Introduction: Understanding the Molecule

N,N'-Di-Boc-(L)-cystine-dimethyl Ester is a pivotal reagent in modern synthetic chemistry, particularly in the fields of peptide synthesis and drug development. As a derivative of the naturally occurring amino acid L-cystine, it features three critical functional groups whose integrity is paramount for successful downstream applications: two acid-labile tert-butyloxycarbonyl (Boc) protecting groups on the amine functionalities, two methyl ester groups at the carboxyl termini, and a central disulfide bond. The utility of this molecule is predicated on its structural stability. Any unintended cleavage of the Boc groups, hydrolysis of the esters, or reduction of the disulfide bond can lead to failed syntheses, impure products, and compromised research outcomes. This guide provides an in-depth analysis of the molecule's stability profile and establishes a framework for its optimal storage and handling, ensuring its viability for research and development.

The molecular structure, with its CAS Number 77826-55-2, consists of a symmetrical dimer of L-cysteine units linked by a disulfide bridge[1][2][3]. The amine groups are protected by Boc groups, and the carboxylic acids are esterified. This specific combination of functionalities makes it an excellent building block, but also introduces distinct stability challenges that must be rigorously managed.

The Pillars of Chemical Stability: A Mechanistic Perspective

The stability of this compound is governed by the chemical liabilities of its constituent parts. Understanding these liabilities is not merely academic; it forms the causal basis for every handling and storage recommendation. The primary points of potential degradation are the Boc-protected amines and the central disulfide linkage.

The Acid-Labile Nature of the Boc Protecting Group

The tert-butyloxycarbonyl (Boc) group is a cornerstone of modern protecting group strategy precisely because of its predictable lability under acidic conditions.[][] It remains robust under neutral and basic conditions, which allows for orthogonal deprotection schemes.[6] However, exposure to even mild acids can initiate its removal. The mechanism involves protonation of the carbonyl oxygen, followed by the departure of a stable tert-butyl cation, which then typically forms isobutylene and a proton.

This acid sensitivity means that storing or handling the compound in the presence of acidic contaminants—whether from solvents, glassware, or atmospheric gases (e.g., CO2 in the presence of moisture)—can lead to the progressive loss of one or both Boc groups. This generates a heterogeneous mixture of mono-deprotected and fully deprotected species, rendering the reagent unsuitable for controlled synthesis.

The Redox and pH Sensitivity of the Disulfide Bond

The disulfide bond is a dynamic covalent linkage susceptible to both reduction and thiol-disulfide exchange reactions.

-

Reduction: The disulfide can be cleaved reductively to yield two molecules of the corresponding free thiol, N-Boc-(L)-cysteine-dimethyl ester. This can be initiated by common laboratory reducing agents or even trace metallic impurities.

-

Thiol-Disulfide Exchange: This is a particularly insidious degradation pathway that can occur even in the solid state, albeit slowly.[7][8] The reaction is significantly accelerated at neutral to slightly basic pH (pH 7-9.5) and is catalyzed by the presence of free thiolates (RS⁻).[9] If any portion of the compound degrades to the free thiol, this thiol can then attack the disulfide bond of an intact molecule, leading to a "scrambled" mixture of disulfide-linked oligomers.

Therefore, avoiding exposure to reducing agents and maintaining a strictly anhydrous, non-basic environment are critical to preserving the integrity of this central linkage.

Diagram: Primary Degradation Pathways

The following diagram illustrates the two principal routes of degradation for this compound.

Caption: Key degradation routes for the target molecule.

Recommended Storage and Handling Protocols

Based on the mechanistic understanding of the molecule's liabilities, a stringent set of storage and handling protocols can be established. These are not arbitrary rules but are scientifically derived to mitigate the risks of degradation.

Optimal Storage Conditions

The primary goal of storage is to minimize molecular motion and eliminate contact with reactive species.

| Parameter | Recommendation | Rationale |

| Temperature | -20°C for long-term storage. [10] (2-8°C is acceptable for short-term use)[2] | Reduces the kinetic rate of all potential degradation reactions, including solid-state disulfide exchange. |

| Atmosphere | Store under an inert atmosphere (e.g., Argon or Nitrogen). | Prevents oxidation and minimizes contact with atmospheric moisture and CO2, which can form carbonic acid. |

| Container | Use a tightly sealed, amber glass vial or a container with known chemical inertness. | Prevents light exposure (which can catalyze radical reactions) and ensures no leaching of contaminants from the container material. |

| Moisture | Strictly anhydrous. Store with a desiccant if necessary. | Prevents acid-catalyzed deprotection (via dissolved CO2) and potential ester hydrolysis under basic conditions. |

Note on conflicting supplier data: While some suppliers may list storage at +4°C[1], the most conservative and scientifically sound approach for ensuring long-term (>6 months) integrity is storage at -20°C.[10]

Handling Best Practices

-

Equilibration: Before opening, allow the container to warm to room temperature in a desiccator. This prevents atmospheric moisture from condensing on the cold solid.

-

Inert Environment: Whenever possible, handle the compound in a glove box or under a positive pressure of inert gas.

-

Dispensing: Use clean, dry spatulas made of stainless steel or other non-reactive material. Avoid cross-contamination.

-

Aliquotting: For frequent use, it is highly advisable to aliquot the bulk material into smaller, single-use vials upon receipt. This minimizes the number of times the main stock is exposed to the atmosphere.

-

Solvent Selection: When preparing solutions, use high-purity, anhydrous, and peroxide-free solvents. The compound is soluble in solvents like acetone, chloroform, dichloromethane, and ethyl acetate.[10]

Experimental Verification of Stability: A Self-Validating Protocol

Trust in a reagent's stability should always be verified. A simple High-Performance Liquid Chromatography (HPLC) based stability study can be implemented to confirm the purity of the material over time and validate the efficacy of the storage protocol.

Objective

To assess the purity of this compound under recommended storage conditions versus accelerated degradation (stress) conditions.

Experimental Workflow

Diagram: Stability Study Workflow

Caption: Workflow for a comprehensive HPLC-based stability assessment.

Detailed Methodology

-

Time Zero (T0) Analysis:

-

Upon receipt, dissolve a small amount (approx. 1 mg/mL) of the compound in acetonitrile or a suitable solvent.

-

Inject onto a Reverse-Phase HPLC (RP-HPLC) system.

-

Suggested HPLC Conditions:

-

Column: C18, 4.6 x 150 mm, 3.5 µm particle size.

-

Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.

-

Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile.

-

Gradient: Start at 30% B, ramp to 95% B over 15 minutes, hold for 2 minutes, then return to initial conditions.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 220 nm.

-

-

Record the chromatogram. The main peak corresponds to the pure compound. Note its retention time and peak area percentage (should be >97% for high-purity material). The acidic mobile phase ensures that any deprotected amine is protonated for good peak shape, but the analysis is rapid enough to prevent on-column degradation.

-

-

Sample Storage:

-

Prepare multiple aliquots of the solid material in separate, tightly sealed vials.

-

Store one set under the recommended conditions (-20°C, inert atmosphere).

-

Store other sets under stress conditions (e.g., 40°C in air; room temperature exposed to light) to simulate poor handling.

-

-

Time Point Analysis:

-

At predetermined intervals (e.g., 1, 3, 6 months), remove one vial from each storage condition.

-

Allow the vial to equilibrate to room temperature.

-

Prepare a sample for HPLC analysis exactly as done for the T0 sample.

-

Run the HPLC analysis using the identical method.

-

-

Data Interpretation:

-

Recommended Conditions: The chromatogram should be nearly identical to the T0 chromatogram, with no significant new peaks or decrease in the main peak's area percentage.

-

Stress Conditions: Expect to see new peaks. Peaks eluting earlier than the main peak are likely more polar degradation products, such as the mono- or fully-deprotected species. The appearance of multiple new peaks could indicate disulfide scrambling. A decrease in the main peak's area percentage confirms degradation.

-

Conclusion

This compound is a stable compound when managed correctly. Its stability is not an inherent property but is conditional upon a handling and storage strategy rooted in the fundamental chemistry of its Boc-protecting groups and disulfide bond. By adhering to protocols that emphasize cold, anhydrous, and inert conditions, researchers can safeguard the integrity of this valuable reagent. Furthermore, implementing a routine analytical validation protocol provides an empirical layer of trust, ensuring that the material used in an experiment is, and remains, fit for purpose.

References

-

This compound. Pharmaffiliates. [Link]

-

This compound. PubChem, National Center for Biotechnology Information. [Link]

-

This compound. Chemsrc. [Link]

-

How to dissolve peptides with disulfide bonds?. LifeTein. [Link]

-

Is the protecting group boc of the amino group stable at 37°C?. ResearchGate. [Link]

-

Thiol-disulfide exchange in peptides derived from human growth hormone during lyophilization and storage in the solid state. PubMed, National Center for Biotechnology Information. [Link]

-

Thiol-Disulfide Exchange in Peptides Derived from Human Growth Hormone during Lyophilization and Storage in the Solid State. PMC, National Center for Biotechnology Information. [Link]

-

Structure-activity relationships and pharmacokinetic evaluation of L-cystine diamides as L-cystine crystallization inhibitors for cystinuria. PMC, National Center for Biotechnology Information. [Link]

-

Dual protection of amino functions involving Boc. Royal Society of Chemistry Publishing. [Link]

-

Boc-Protected Amino Groups. Organic Chemistry Portal. [Link]

Sources

- 1. N,N’-Di-Boc-(L)-cystine-dimethyl Ester | LGC Standards [lgcstandards.com]

- 2. pharmaffiliates.com [pharmaffiliates.com]

- 3. This compound | C18H32N2O8S2 | CID 11145091 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Boc-Protected Amino Groups [organic-chemistry.org]

- 7. Thiol-disulfide exchange in peptides derived from human growth hormone during lyophilization and storage in the solid state - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Thiol-Disulfide Exchange in Peptides Derived from Human Growth Hormone during Lyophilization and Storage in the Solid State - PMC [pmc.ncbi.nlm.nih.gov]

- 9. lifetein.com [lifetein.com]

- 10. usbio.net [usbio.net]

A Comprehensive Technical Guide to the Solubility of N,N'-Di-Boc-(L)-cystine-dimethyl Ester in Organic Solvents

This in-depth technical guide provides a comprehensive overview of the solubility of N,N'-Di-Boc-(L)-cystine-dimethyl Ester, a critical parameter for its application in research, particularly in the fields of peptide synthesis and drug development. This document is intended for researchers, scientists, and professionals in drug development who require a thorough understanding of the solubility characteristics of this compound to facilitate its effective use in various experimental and manufacturing processes.

Introduction: The Critical Role of Solubility in the Application of Protected Amino Acids

This compound is a protected form of the amino acid L-cystine, where the amino groups are protected by tert-butyloxycarbonyl (Boc) groups and the carboxylic acid groups are esterified with methyl groups. These protecting groups are instrumental in preventing unwanted side reactions during peptide synthesis and other chemical modifications[1][2]. The solubility of this compound in organic solvents is a fundamental property that dictates its handling, reactivity, and the overall success of synthetic protocols.

A comprehensive understanding of its solubility allows for:

-

Optimal Reaction Conditions: Selecting the appropriate solvent system to ensure complete dissolution of reactants, leading to improved reaction kinetics and yields.

-

Efficient Purification: Designing effective purification strategies, such as crystallization and chromatography, which are heavily reliant on solubility differences.

-

Informed Formulation Development: In the context of drug development, understanding solubility is a cornerstone for creating stable and bioavailable formulations.

This guide will delve into the physicochemical properties of this compound, present its known qualitative solubility in various organic solvents, provide a detailed experimental protocol for determining its quantitative solubility, and discuss the key factors that influence its dissolution.

Physicochemical Properties of this compound

The solubility of a compound is intrinsically linked to its molecular structure and physical properties. The key physicochemical parameters for this compound are summarized in the table below.

| Property | Value | Source |

| CAS Number | 77826-55-2 | [3][4][5][6][7] |

| Molecular Formula | C18H32N2O8S2 | [2][3][7] |

| Molecular Weight | 468.59 g/mol | [1][2][3] |

| Appearance | White to off-white solid | [1][4] |

| Melting Point | 118-120 °C | [1][5] |

The presence of two bulky and nonpolar Boc groups, along with the methyl esters, significantly influences the overall polarity of the molecule, rendering it more soluble in organic solvents compared to its unprotected counterpart, L-cystine. The disulfide bond and the ester and carbamate functionalities also contribute to its chemical reactivity and intermolecular interactions.

Qualitative Solubility Profile

Based on available technical datasheets, this compound exhibits solubility in a range of common organic solvents. This qualitative information provides a starting point for solvent selection in various applications.

| Solvent | Solubility | Source |

| Acetone | Soluble | [8] |

| Chloroform | Soluble | [8] |

| Dichloromethane | Soluble | [8] |

| Dimethylformamide (DMF) | Soluble | [1] |

| Dimethyl sulfoxide (DMSO) | Soluble | [1] |

| Ethyl Acetate | Soluble | [8] |

It is important to note that "soluble" is a qualitative term. For precise experimental design and scale-up, quantitative solubility data is essential. The following section provides a detailed protocol for determining these values.

Experimental Protocol for Quantitative Solubility Determination

The following is a robust, step-by-step methodology for accurately determining the solubility of this compound in a given organic solvent. This protocol is designed to be a self-validating system, ensuring the generation of reliable and reproducible data.

Materials and Equipment

-

This compound (high purity)

-

Selected organic solvents (analytical grade or higher)

-

Analytical balance (readable to at least 0.1 mg)

-

Vials with tight-fitting caps (e.g., 2-4 mL)

-

Temperature-controlled shaker or incubator

-

Vortex mixer

-

Centrifuge

-

Micropipettes

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or another suitable analytical technique for quantification.

Workflow for Solubility Determination

Caption: Workflow for the experimental determination of solubility.

Detailed Step-by-Step Methodology

-

Preparation of Saturated Solutions:

-

Accurately weigh an excess amount of this compound into a series of vials. The amount should be sufficient to ensure that undissolved solid remains after equilibration.

-

Add a precise volume of the desired organic solvent to each vial.

-

Securely cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a temperature-controlled shaker set to the desired experimental temperature (e.g., 25 °C).

-

Agitate the vials for a sufficient period to ensure equilibrium is reached (typically 24-48 hours). Visual inspection should confirm the presence of undissolved solid.

-

-

Separation of Undissolved Solute:

-

After equilibration, centrifuge the vials at a moderate speed to pellet the undissolved solid.

-

Carefully withdraw a known volume of the clear supernatant using a micropipette. It is crucial to avoid disturbing the solid pellet.

-

-

Quantification:

-

Dilute the collected supernatant with a suitable solvent to a concentration that falls within the linear range of the analytical method.

-